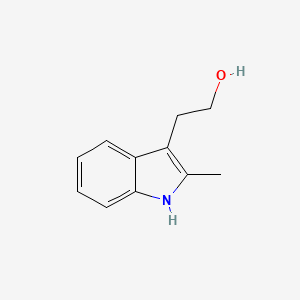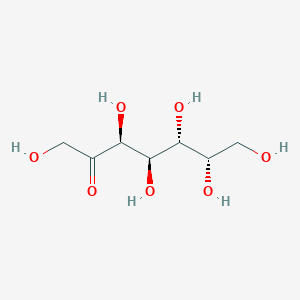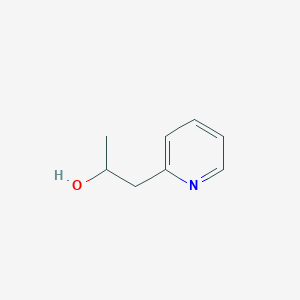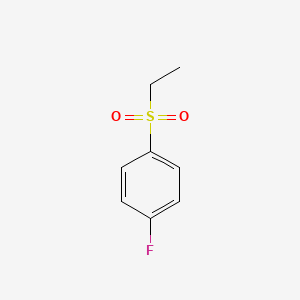
Fluoresone
Descripción general
Descripción
Fluoresone is a compound with the molecular formula C8H9FO2S . It has an average mass of 188.219 Da and a mono-isotopic mass of 188.030731 Da . It is used as an anticonvulsant, analgesic, and anxiolytic agent in the treatment of epilepsy .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted attention from biologists and chemists due to their wide usage in molecular imaging, pharmaceuticals, and materials . Enzymatic pathways are introduced for the synthesis of fluorinated compounds, including direct formation of C-F bonds to obtain fluorine-containing compounds and synthesizing complex fluorinated compounds from simple fluorine-containing modules .
Molecular Structure Analysis
Fluoresone’s molecular structure consists of freely rotating bonds, H bond acceptors, and no H bond donors . Its polar surface area is 43 Å2 and its polarizability is 17.8±0.5 10-24 cm^3 . The structure of Fluoresone can be analyzed using fluorescence spectroscopy, which is used for studying structural changes in conjugated systems, aromatic molecules, and rigid, planar compounds .
Chemical Reactions Analysis
Fluoresone, like other fluorescent compounds, can be involved in turn-on fluorescence reactions . These reactions involve the use of reagents and analytes suitable for turn-on fluorescence analysis, which is a method used in chemical and biochemical analysis .
Physical And Chemical Properties Analysis
Fluoresone has a density of 1.2±0.1 g/cm3, a boiling point of 307.5±34.0 °C at 760 mmHg, and a flash point of 139.8±25.7 °C . Its molar refractivity is 44.9±0.4 cm3 and its molar volume is 151.9±3.0 cm^3 .
Aplicaciones Científicas De Investigación
Specific Scientific Field
The application of bimane-based fluorescent probes is in the field of Biochemistry , specifically in the study of neurodegenerative disorders like Parkinson’s disease .
Summary of the Application
These probes are used as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
3. Methods of Application or Experimental Procedures The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . These properties enable their application as “turn-on” fluorescent probes .
Results or Outcomes
The probe demonstrated the diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Fluorescent Lamps
Fluorescent lamps use fluorescence to produce visible light. An electric charge is fired through an ionized gas, producing ultraviolet light. This light then excites a phosphor coating on the inside of the lamp, leading to the production of visible light .
Biological Detectors
Fluorescence is used in biological detectors. For example, fluorescent proteins are used as a tagging tool in cellular biology. They can be attached to other proteins to reveal where they are within the cell and how they interact with other proteins .
Spectroscopy/Chemical Sensors
Fluorescence spectroscopy is a type of electromagnetic spectroscopy that analyzes fluorescence from a sample. It is used in various chemical and biochemical sensing applications .
Fluorescent Labeling
Fluorescent labeling is a process which involves the use of fluorescent dyes, also known as fluorophores, to label or tag biological samples. This allows researchers to detect specific components of a sample under a microscope .
Mineralogy
Fluorescence finds application in mineralogy. Certain minerals exhibit fluorescence when exposed to ultraviolet light, which can aid in their identification .
Forensic Applications
Fluorescence is used in forensics, for example, to detect latent fingerprints. Certain bodily fluids will naturally fluoresce under UV light, and specific dyes can be used to cause other substances to fluoresce .
Fluorescent Protein Antibodies
Fluorescent proteins (FPs) and their derivatives have promoted widespread biological research applications . They can be classified into green fluorescent protein (GFP) and its derivatives, red fluorescent protein (RFP) and its derivatives, and near-infrared FPs .
Medical Diagnostics
Fluorescence is used for diagnostic or basic research in modern life sciences . Microscopic technologies (CLSM, TIRF, TPFM, STED) and analytical methods (RT-PCR, next-gen sequencing, multiplexing, microarrays) are discussed .
Metal Ion Detection
The development of fluorescence-based probes for metal ion detection finds application in fiber-optic chemical sensors for in-situ monitoring of heavy-metals in waters .
Intracellular Mapping
Oxygen and temperature nanosensors for intracellular mapping aim at monitoring abnormal oxygen consumption and temperature variations in tumorous cells .
OLED and Sensing Applications
TADF materials for OLED and sensing applications .
Aeronautical Applications
Safety And Hazards
Direcciones Futuras
Fluorescence guidance, which Fluoresone could potentially be a part of, shows promise in improving patient care in various fields including disease diagnosis, perfusion-based tissue healing capacity assessment, infection/tumor eradication, and anatomic structure identification . Future directions focus on identifying candidate fluorophores to evaluate nerve health, diagnose nerve injury, classify structural manifestation and degree of injury, and determine the likelihood of recovery .
Propiedades
IUPAC Name |
1-ethylsulfonyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNNIHPVNFPWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183494 | |
| Record name | Fluoresone [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoresone | |
CAS RN |
2924-67-6 | |
| Record name | Fluoresone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2924-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoresone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002924676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoresone [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoresone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343BH0S0XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

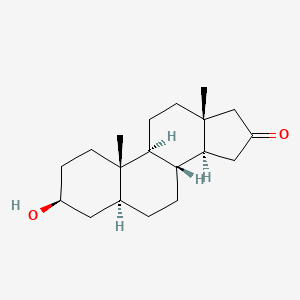
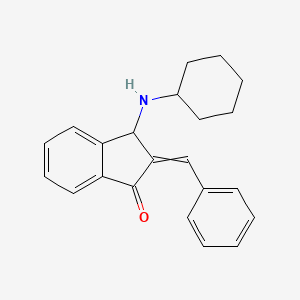
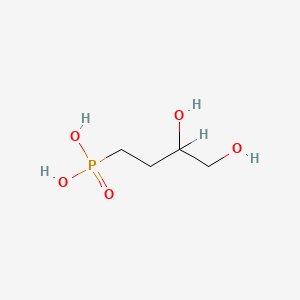
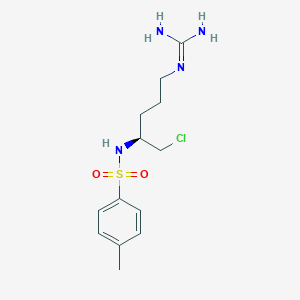
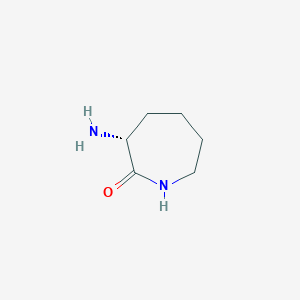
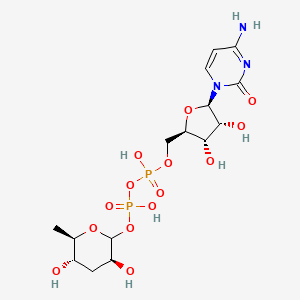
![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)
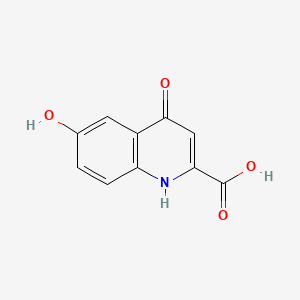
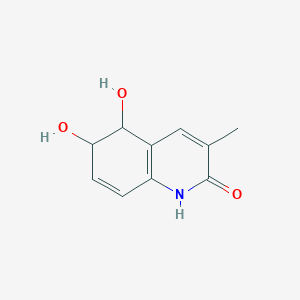
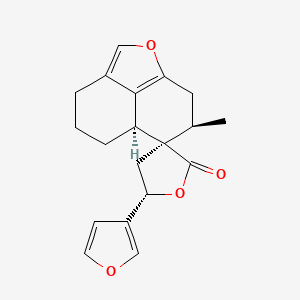
![N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B1201970.png)
